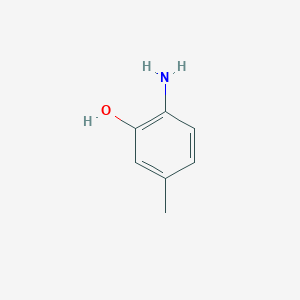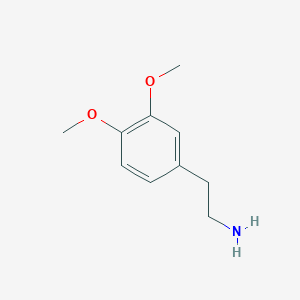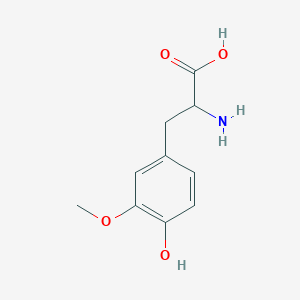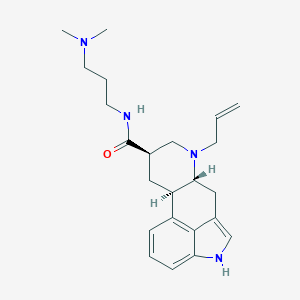
4-Propylthio-1,2-phenylenediamine
Vue d'ensemble
Description
4-Propylthio-1,2-phenylenediamine is a reactant used in the synthesis of the anthelmintic drug, albendazole .
Synthesis Analysis
4-Propylthio-1,2-phenylenediamine is prepared from 2-nitro-4-propylthio phenylamine through being reduced by nickel aluminum alloy and an aqueous solution of ammonium chloride under the condition of heating .Molecular Structure Analysis
The molecular formula of 4-Propylthio-1,2-phenylenediamine is C9H14N2S, and its molecular weight is 182.29 g/mol .Chemical Reactions Analysis
4-Propylthio-1,2-phenylenediamine is a reactant used in the synthesis of the anthelmintic drug, albendazole .Applications De Recherche Scientifique
Electrochemical Sensing and Quantification
4-Propylthio-1,2-phenylenediamine (p-PDA): has been studied extensively due to its toxic nature and widespread use in textiles, black henna tattoos, hair dyes, pesticides, and polymers. The metabolites produced by p-PDA can cause mutagenic and carcinogenic effects in humans. Researchers have employed both conventional methods (such as colorimetry and chromatography) and electrochemical/voltammetric approaches to determine and quantify p-PDA. Among these, the electrochemical approach stands out for its short analysis time, cost-effectiveness, ease of use, and potential for miniaturization .
Hair Dyes and Oxidative Coloring
Since the 19th century, p-PDA has been a key component in thousands of oxidative hair dyes. These dyes enhance physical appearance and style by darkening hair color. They fall into three categories:
- Permanent : Achieved through oxidation and coupling reactions. Permanent hair dyes typically contain p-PDA as a precursor agent, along with a coupling agent and an alkaline oxidizer .
Conductive and Non-Conductive Polymers
p-PDA plays a crucial role in the preparation of conductive or non-conductive polymers through chemical or electrochemical polymerization. These polymers find applications in various fields, including electronics, sensors, and coatings. The redox properties of p-PDA allow it to transport electrons between electrodes and oxidase enzymes .
Redox Mediator in Biosensors
Researchers have explored p-PDA as a redox mediator in biosensors. Its ability to facilitate electron transfer between enzymes and electrodes makes it valuable for designing sensitive and selective biosensing platforms. These biosensors are used for detecting various analytes, including glucose, DNA, and proteins .
Synthesis of Albendazole
4-(Propylthio)-1,2-benzenediamine serves as a reactant in the synthesis of albendazole, an anthelmintic drug. Albendazole is used to treat parasitic infections, particularly those caused by helminths (worms) in humans and animals .
Precursor to Heterocyclic Compounds
p-PDA is an important precursor to various heterocyclic compounds. These compounds have diverse applications in pharmaceuticals, materials science, and organic synthesis. Researchers have leveraged p-PDA’s reactivity to create novel structures with unique properties .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be a reactant used in the synthesis of the anthelmintic drug, albendazole . Albendazole is known to inhibit the polymerization of tubulin into microtubules, disrupting the cellular structures of parasites and leading to their death .
Mode of Action
Albendazole binds to the colchicine-sensitive site of β-tubulin inhibiting their polymerization into microtubules .
Biochemical Pathways
As a precursor to albendazole, it is likely involved in the disruption of microtubule formation in parasites, affecting processes such as nutrient uptake, motility, and cell division .
Pharmacokinetics
Albendazole is known to have poor oral bioavailability due to its low solubility, but its absorption can be enhanced when taken with a fatty meal .
Result of Action
As a precursor to albendazole, it may contribute to the disruption of microtubule formation in parasites, leading to their death .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and efficacy .
Propriétés
IUPAC Name |
4-propylsulfanylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXYBJDTATZCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC(=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388504 | |
| Record name | 4-(Propylsulfanyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylthio-1,2-phenylenediamine | |
CAS RN |
66608-52-4 | |
| Record name | 4-(Propylsulfanyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Propylthio-1,2-phenylenediamine in the synthesis of the target compounds?
A1: 4-Propylthio-1,2-phenylenediamine (3) acts as a crucial building block in the synthesis of 2-alkylcarbamato/thiocarbamato-2,3-dihydro-5-propylthio-1H-1,3,2-benzodiazaphosphole 2-oxides (4a–J) []. It undergoes a cyclization reaction with dichlorophosphoryl carbamates/thiocarbamates (2a–J), which are formed by reacting isocyanatophosphoryl dichloride (1) with various alcohols/thiols. This reaction leads to the formation of the target benzodiazaphosphole 2-oxide derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Cabergoline specified impurity [EP]](/img/structure/B193578.png)






